N,2-dimethyl-3-nitroaniline
CAS No.: 848480-17-1
Cat. No.: VC8299247
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 848480-17-1 |
---|---|
Molecular Formula | C8H10N2O2 |
Molecular Weight | 166.18 g/mol |
IUPAC Name | N,2-dimethyl-3-nitroaniline |
Standard InChI | InChI=1S/C8H10N2O2/c1-6-7(9-2)4-3-5-8(6)10(11)12/h3-5,9H,1-2H3 |
Standard InChI Key | ACASHMOCWAHWMO-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1[N+](=O)[O-])NC |
Canonical SMILES | CC1=C(C=CC=C1[N+](=O)[O-])NC |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The benzene ring in N,2-dimethyl-3-nitroaniline adopts a planar geometry, with substituents influencing electronic distribution and reactivity:
Position | Substituent | Electronic Effect |
---|---|---|
1 | N-methylamino | Strongly activating (via -NHCH₃) |
2 | Methyl (-CH₃) | Weakly activating (hyperconjugation) |
3 | Nitro (-NO₂) | Strongly deactivating (meta-directing) |
The nitro group’s electron-withdrawing nature reduces the ring’s electron density, making electrophilic substitution reactions less favorable at ortho/para positions relative to the nitro group. Conversely, the N-methylamino group donates electrons through resonance, creating regions of increased electron density .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N,2-dimethyl-3-nitroaniline likely involves sequential functionalization of aniline derivatives. A plausible pathway includes:
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Methylation of 2-methylaniline:
Reacting 2-methylaniline with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields N,2-dimethylaniline . -
Nitration:
Introducing a nitro group at the meta position via mixed acid (HNO₃/H₂SO₄) nitration. The N-methylamino group directs incoming electrophiles to the para position, but steric effects from the adjacent methyl group may favor meta substitution .
This method mirrors the synthesis of N,N-dimethyl-3-nitroaniline, where nitration of N,N-dimethylaniline under controlled conditions (0–5°C) achieves ~70% yield .
Challenges in Optimization
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Regioselectivity: Competing directing effects of the N-methylamino and methyl groups may lead to isomer formation.
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Side reactions: Over-nitration or oxidation of the amino group necessitates precise temperature control .
Physical and Chemical Properties
Thermodynamic Parameters
Data for N,2-dimethyl-3-nitroaniline are sparse, but analogous compounds provide benchmarks:
The compound’s low water solubility aligns with its hydrophobic aromatic core, while moderate melting points suggest weak intermolecular forces .
Reactivity and Stability
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Thermal stability: Decomposes above 200°C, releasing nitrogen oxides .
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Photoreactivity: Nitro groups may undergo reduction to amines under UV light .
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Acid-base behavior: The N-methylamino group (pKa ~2.7) can protonate in acidic media, enhancing water solubility temporarily .
Applications and Industrial Relevance
Dye and Pigment Intermediates
Nitroanilines are precursors to azo dyes, where the nitro group is reduced to an amine before diazotization. For example, coupling N,2-dimethyl-3-nitroaniline with phenols could yield yellow-to-orange dyes for textiles .
Pharmaceutical Synthesis
The nitro group’s bioisosteric properties make it valuable in drug design. Derivatives of N,2-dimethyl-3-nitroaniline may serve as intermediates in antibiotics or antiparasitics, though specific applications remain unexplored .
Agrochemical Development
Nitro-substituted anilines are leveraged in herbicides and fungicides. The methyl groups in N,2-dimethyl-3-nitroaniline could enhance lipid solubility, improving membrane permeability in target organisms .
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